1-Chloro-2-(1-(p-tolyl)ethyl)benzene
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Overview
Description
1-Chloro-2-(1-(p-tolyl)ethyl)benzene is an organic compound with the molecular formula C15H15Cl It is a derivative of benzene, where a chlorine atom and a 1-(p-tolyl)ethyl group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(1-(p-tolyl)ethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of chlorobenzene with p-tolyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(1-(p-tolyl)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The methyl group on the p-tolyl moiety can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products Formed
Substitution: Formation of 2-(1-(p-tolyl)ethyl)phenol or 2-(1-(p-tolyl)ethyl)aniline.
Oxidation: Formation of 2-(1-(p-tolyl)ethyl)benzoic acid or 2-(1-(p-tolyl)ethyl)benzaldehyde.
Reduction: Formation of 2-(1-(p-tolyl)ethyl)ethylbenzene.
Scientific Research Applications
1-Chloro-2-(1-(p-tolyl)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-2-(1-(p-tolyl)ethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-ethylbenzene: Similar structure but lacks the p-tolyl group.
1-Chloro-2-(p-tolyl)benzene: Similar structure but lacks the ethyl group.
2-Chloro-1-(p-tolyl)ethanone: Contains a carbonyl group instead of an ethyl group.
Uniqueness
1-Chloro-2-(1-(p-tolyl)ethyl)benzene is unique due to the presence of both a chlorine atom and a 1-(p-tolyl)ethyl group, which confer distinct chemical reactivity and potential applications. Its combination of substituents allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-chloro-2-[1-(4-methylphenyl)ethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl/c1-11-7-9-13(10-8-11)12(2)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFLJEXPSLAWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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